molecular formula C20H15IN2O7 B6067355 4-({2-iodo-6-methoxy-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid

4-({2-iodo-6-methoxy-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid

Cat. No.: B6067355
M. Wt: 522.2 g/mol
InChI Key: FTBFCKXZEZATAG-UHFFFAOYSA-N
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Description

4-({2-iodo-6-methoxy-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid is a complex organic compound that features a benzoic acid core substituted with various functional groups, including iodine, methoxy, and a trioxotetrahydropyrimidinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({2-iodo-6-methoxy-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid typically involves multi-step organic reactions. A common synthetic route may include:

    Iodination: Introduction of the iodine atom to the aromatic ring.

    Methoxylation: Addition of the methoxy group.

    Formation of the trioxotetrahydropyrimidinylidene moiety: This step involves the formation of the heterocyclic ring system.

    Coupling reactions: These reactions link the various functional groups to the benzoic acid core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group.

    Reduction: Reduction reactions may target the iodine substituent or the trioxotetrahydropyrimidinylidene moiety.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products

    Oxidation products: Carboxylic acids, aldehydes.

    Reduction products: Dehalogenated compounds, reduced heterocycles.

    Substitution products: Halogenated aromatics, nitro compounds.

Scientific Research Applications

4-({2-iodo-6-methoxy-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for drug development due to its complex structure and functional groups.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Investigated for its biological activity, including antimicrobial and anticancer properties.

    Material Science:

Mechanism of Action

The mechanism of action of 4-({2-iodo-6-methoxy-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The iodine atom may facilitate binding to specific sites, while the methoxy and trioxotetrahydropyrimidinylidene moieties may modulate the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    4-iodobenzoic acid: Similar structure but lacks the methoxy and trioxotetrahydropyrimidinylidene groups.

    4-methoxybenzoic acid: Similar structure but lacks the iodine and trioxotetrahydropyrimidinylidene groups.

    2-iodo-6-methoxybenzoic acid: Similar structure but lacks the trioxotetrahydropyrimidinylidene group.

Uniqueness

4-({2-iodo-6-methoxy-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid is unique due to the presence of all three functional groups (iodine, methoxy, and trioxotetrahydropyrimidinylidene) on the benzoic acid core. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[[2-iodo-6-methoxy-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15IN2O7/c1-29-15-8-11(6-13-17(24)22-20(28)23-18(13)25)7-14(21)16(15)30-9-10-2-4-12(5-3-10)19(26)27/h2-8H,9H2,1H3,(H,26,27)(H2,22,23,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBFCKXZEZATAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)NC2=O)I)OCC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15IN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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